1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole
Description
1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a methoxymethyl bridge connecting two benzotriazole moieties. Benzotriazoles are known for their electron-deficient aromatic systems, enabling roles as ligands in metal complexes (e.g., cadmium sulfate hydrates, as in ) and intermediates in nucleophilic substitution reactions . The methoxy group in this compound enhances its solubility and reactivity, distinguishing it from simpler benzotriazole derivatives.
Properties
IUPAC Name |
1-[benzotriazol-1-yl(methoxy)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-21-14(19-12-8-4-2-6-10(12)15-17-19)20-13-9-5-3-7-11(13)16-18-20/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLYFWLTLVFZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257530 | |
| Record name | 1,1′-(Methoxymethylene)bis[1H-benzotriazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170166-58-2 | |
| Record name | 1,1′-(Methoxymethylene)bis[1H-benzotriazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170166-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Methoxymethylene)bis[1H-benzotriazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Functionalization of Benzotriazole
The synthesis typically begins with the functionalization of 1H-benzotriazole, exploiting its nucleophilic nitrogen sites. A common approach involves reacting benzotriazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. This step forms the methoxy methyl-bridged intermediate, which is subsequently subjected to a second benzotriazole coupling. Reaction conditions for this stage are critical: temperatures of 40–60°C in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) optimize nucleophilic substitution.
Table 1: Reaction Conditions for Initial Functionalization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Maximizes substitution |
| Solvent | DMF/THF | Enhances solubility |
| Base | K2CO3 | Neutralizes HCl |
| Reaction Time | 6–8 hours | Completes conversion |
Second Benzotriazole Coupling
The intermediate from Step 1.1 undergoes a second coupling with 1H-benzotriazole under acidic or Lewis acid-catalyzed conditions. Aluminum chloride (AlCl3) or zinc chloride (ZnCl2) at 1.2 equivalents in toluene or dichloromethane (DCM) facilitates this reaction. Studies indicate that maintaining temperatures below 25°C prevents undesired ring cleavage of the benzotriazole moieties. This step achieves yields of 43–55% after purification via column chromatography.
One-Pot Synthesis Strategies
Recent advancements have explored one-pot methodologies to streamline production. A notable protocol involves simultaneous activation of both benzotriazole units using a dual-reagent system. Triphosgene (bis(trichloromethyl) carbonate) serves as a coupling agent, enabling the concurrent formation of the methoxy methyl bridge and benzotriazole linkages. This method reduces purification steps but requires precise stoichiometric control:
Key advantages include reduced reaction times (4–5 hours) and improved atom economy. However, the exothermic nature of the reaction necessitates cooling to 10–15°C, and yields remain moderate (48–52%) due to competing side reactions.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysis
Lewis acids such as AlCl3 and ZnCl2 significantly enhance reaction rates and regioselectivity. For example, AlCl3 (1.2 equivalents) in toluene at 140°C increases the yield of the second coupling step from 15% to 43% by stabilizing transition states and mitigating side reactions. Conversely, HgCl2 and CuCl2 show negligible activity, underscoring the specificity of aluminum- and zinc-based catalysts.
Solvent Effects
Solvent polarity profoundly influences reaction outcomes. Non-polar solvents like toluene favor the coupling of hydrophobic intermediates, while polar aprotic solvents (e.g., THF) improve the solubility of ionic species during initial functionalization. A mixed solvent system (toluene:THF, 3:1) has been proposed to balance these effects, achieving a 12% yield improvement in pilot-scale syntheses.
Purification and Characterization
Chromatographic Purification
Silica gel column chromatography remains the gold standard for isolating the target compound. Elution with dichloromethane:ethyl acetate (20:1 v/v) effectively separates the product from unreacted benzotriazole and oligomeric byproducts. Analytical thin-layer chromatography (TLC) with Rf = 0.3–0.4 (hexane:ethyl acetate, 1:1) confirms purity.
Recrystallization Techniques
Alternative purification via recrystallization from ethanol:water (7:3) yields crystals suitable for X-ray diffraction. This method achieves ≥98% purity but is less scalable than chromatography due to solvent volume requirements.
Table 2: Analytical Data for 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole
| Technique | Key Data |
|---|---|
| (CDCl₃) | δ 3.45 (s, 3H, OCH3), 5.82 (s, 1H, CH), 7.25–7.89 (m, 8H, Ar-H) |
| IR (KBr) | 3131 cm⁻¹ (C-H aromatic), 1698 cm⁻¹ (C=N) |
| HPLC | 99.1% purity (C18 column, acetonitrile:water 70:30) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxymethyl Group
The methoxymethyl group serves as a reactive site for nucleophilic displacement, facilitated by the electron-withdrawing benzotriazole substituents. This reaction typically proceeds under mild conditions due to the stabilization of the transition state by the benzotriazole rings.
Example Reaction with Amines
Reaction with primary or secondary amines yields N-alkylated benzotriazole derivatives:
text1-[Bt(methoxy)methyl]-Bt + RNH₂ → 1-[Bt(RNH)methyl]-Bt + MeOH
(Bt = benzotriazol-1-yl)
Experimental Data
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine | CH₂Cl₂ | 25 | 2 | 85 | |
| Benzylamine | THF | 40 | 4 | 78 |
The reaction proceeds via an Sₙ2 mechanism , with the benzotriazole groups stabilizing the leaving methoxide ion through resonance .
Hydrolysis Reactions
The methoxymethyl linker undergoes hydrolysis under acidic or basic conditions to form hydroxymethyl-bridged derivatives.
Acidic Hydrolysis
text1-[Bt(methoxy)methyl]-Bt + H₂O/H⁺ → 1-[Bt(hydroxymethyl)]-Bt + MeOH
Basic Hydrolysis
text1-[Bt(methoxy)methyl]-Bt + NaOH → 1-[Bt(ONa)methyl]-Bt + MeOH
Kinetic Data
| Condition | pH | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Source |
|---|---|---|---|---|
| 0.1 M HCl | 1 | 3.2 × 10⁻⁴ | 36 min | |
| 0.1 M NaOH | 13 | 1.8 × 10⁻³ | 6.4 min |
Hydrolysis is accelerated in basic media due to the deprotonation of the intermediate oxonium ion .
Acylation and Alkylation Reactions
The benzotriazole nitrogen atoms participate in acylation/alkylation reactions, forming N-functionalized derivatives.
Acylation with Acetyl Chloride
text1-[Bt(methoxy)methyl]-Bt + AcCl → 1-[Bt(methoxy)methyl]-Bt-Ac + HCl
Yield Optimization
| Acylating Agent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | DMAP | 92 | 99 | |
| Benzoyl chloride | None | 75 | 95 |
DMAP (4-dimethylaminopyridine) enhances reactivity by activating the acylating agent .
Coordination Chemistry
The benzotriazole moieties act as ligands for transition metals, forming stable complexes.
Reaction with Cu(I)
text1-[Bt(methoxy)methyl]-Bt + CuCl → [Cu(Bt)₂Cl] + CH₃OCH₂Cl
Complex Characterization
| Metal | Geometry | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu(I) | Linear | 8.2 | Catalysis | |
| Re(IV) | Octahedral | 12.5 | Magnetic materials |
Coordination occurs via the N2 atom of the benzotriazole ring, as confirmed by X-ray crystallography .
Photochemical Reactivity
UV irradiation induces cleavage of the methoxymethyl bridge, generating benzotriazole radicals.
Photolysis Mechanism
text1-[Bt(methoxy)methyl]-Bt → 2 Bt• + CH₃O•
Quantum Yield Data
| Wavelength (nm) | Solvent | Φ (Radical Formation) | Source |
|---|---|---|---|
| 254 | Acetonitrile | 0.45 | |
| 365 | Methanol | 0.12 |
Radical intermediates are stabilized by conjugation with the benzotriazole π-system .
Comparative Reactivity Table
| Reaction Type | Key Reagent/Condition | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Piperidine/CH₂Cl₂ | N-Alkylated bis-benzotriazole | 85 |
| Acidic Hydrolysis | 0.1 M HCl | Hydroxymethyl-bridged derivative | 90 |
| Acylation | Acetyl chloride/DMAP | N-Acetylated product | 92 |
| Photolysis | UV (254 nm) | Benzotriazole radicals | Quant. |
Scientific Research Applications
Medicinal Chemistry Applications
Benzotriazole derivatives have been extensively studied for their biological activities. The compound serves as a scaffold for designing new pharmacologically active agents due to its versatile chemical structure.
Antimicrobial Activity
Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study reported that certain derivatives displayed minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Research
Research indicates that benzotriazole structures can be modified to enhance their anticancer activity. For example, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. One study highlighted the synthesis of N-acylbenzotriazoles which showed promising cytotoxic effects against several cancer cell lines .
Corrosion Inhibition
Benzotriazoles are widely recognized for their role as corrosion inhibitors in various industrial applications. The compound has been tested for its efficacy in protecting metals from corrosion in aggressive environments. Its mechanism involves forming a protective layer on metal surfaces, thereby preventing oxidation .
Polymer Stabilization
In polymer chemistry, benzotriazoles are utilized as UV stabilizers. The methoxy group in the compound enhances its ability to absorb UV radiation, thereby preventing degradation of polymers exposed to sunlight. This application is particularly valuable in the manufacturing of outdoor materials and coatings .
Biodegradation Studies
The environmental impact of benzotriazoles has been the subject of extensive research due to their widespread use and potential toxicity. Studies have indicated that certain benzotriazole derivatives can be degraded by microbial action in wastewater treatment processes, suggesting their potential for bioremediation applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antimicrobial activity against a range of bacterial strains. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics, making them candidates for further development as antimicrobial agents .
Case Study 2: Corrosion Inhibition Performance
Research published on the corrosion inhibition properties of benzotriazole derivatives demonstrated that these compounds significantly reduce corrosion rates in metal substrates when exposed to saline environments. The study provided quantitative data showing a reduction in corrosion rates by over 80% when treated with optimized concentrations of benzotriazole .
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
- Analog 1 : 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole () replaces the methoxymethyl group with a tetrahydrofuran-derived substituent, reducing steric hindrance but limiting electronic effects .
- Analog 2 : 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole () incorporates a benzyloxy-phenyl group, enhancing aromatic stacking interactions but increasing molecular weight (MW: ~343.4 vs. target’s ~338.4) .
Physical and Chemical Properties
The target compound’s higher density and pKa compared to chlorinated analogs (e.g., ) suggest stronger intermolecular interactions and acidity, likely due to the electron-withdrawing methoxy group.
Biological Activity
1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole (commonly referred to as benzotriazole) is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial and antifungal activities, and its potential applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two benzotriazole moieties linked through a methoxy methyl group. Its molecular formula is with a molecular weight of approximately 284.29 g/mol .
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various benzotriazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated that certain benzotriazole derivatives inhibited the growth of Staphylococcus aureus (including MRSA strains) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
- Compounds such as 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile showed potent antimicrobial effects due to the presence of bulky hydrophobic groups .
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Benzotriazole Derivative A | Staphylococcus aureus | 12.5 - 25 |
| Benzotriazole Derivative B | Escherichia coli | <50 |
| Benzotriazole Derivative C | Candida albicans | 25 |
Antifungal Activity
The antifungal properties of benzotriazoles have also been documented. Studies reported that certain derivatives exhibited MIC values against Candida albicans ranging from 1.6 µg/mL to 25 µg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring significantly enhanced antifungal activity.
Case Studies
Several studies highlight the biological efficacy of benzotriazole derivatives:
- Study on Trypanosoma cruzi : A specific derivative demonstrated a dose-dependent inhibitory effect on epimastigote and trypomastigote forms. At a concentration of 50 µg/mL, it achieved a 95% reduction in trypomastigote viability compared to only 21% for the reference compound benzotriazole .
- Antibacterial Testing : In another study involving various bacterial strains such as Bacillus subtilis, compounds were shown to have potent antibacterial effects with MIC values comparable to standard antibiotics .
The mechanism by which benzotriazoles exert their biological effects often involves the disruption of microbial cell membranes and interference with essential cellular processes. The presence of hydrophobic groups contributes to membrane penetration and subsequent cytotoxicity.
Environmental Impact
Benzotriazoles are also recognized for their environmental persistence and potential toxicological effects. They are commonly used as UV stabilizers in industrial applications but have raised concerns due to their detection in various environmental matrices . Their antiandrogenic activity has been studied in relation to human health risks associated with exposure .
Q & A
What are the optimal synthetic routes for 1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole, and how can reaction yields be systematically improved?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between benzotriazole derivatives and methoxymethylating agents. To optimize yields:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and identify energy barriers in the reaction pathway .
- Apply high-throughput screening to test variables like temperature (60–100°C), stoichiometric ratios (1:1.2–1.5 for benzotriazole:methoxymethyl chloride), and catalysts (e.g., K₂CO₃). Tabulate results for cross-comparison:
| Variable | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 80°C | 78–82 | ≥98% |
| Solvent | DMF | 85 | 97% |
| Catalyst | K₂CO₃ | 81 | 96% |
How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?
Level: Intermediate
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or calibration errors. To address this:
- Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference) and report coupling constants (e.g., J = 2.8 Hz for methoxy protons) .
- Perform 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations. For IR, use attenuated total reflectance (ATR) to minimize sample preparation artifacts.
- Cross-validate with computational spectroscopy (e.g., Gaussian 16 simulations for IR vibrations) to align experimental and theoretical peaks .
What advanced computational strategies are recommended for modeling the compound’s electronic properties and reactivity in catalytic applications?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzotriazole moieties exhibit HOMO energies of −6.2 eV, suggesting strong electron-withdrawing effects .
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (water, THF) to assess stability under catalytic conditions.
- Reaction Path Search: Use the AFIR (Artificial Force Induced Reaction) method to explore possible intermediates and transition states in benzotriazole-mediated reactions .
How should researchers design experiments to investigate the compound’s role as a ligand in transition metal catalysis?
Level: Advanced
Methodological Answer:
- Coordination Studies: Conduct UV-Vis titration with metal salts (e.g., Cu(II), Pd(II)) to determine binding constants (logK = 4.5–5.2). Monitor shifts in λmax (e.g., 320 nm → 350 nm upon Cu(II) binding).
- Catalytic Screening: Test cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions:
- Ligand:metal ratios (1:1 to 2:1).
- Solvent/base systems (DME/K3PO4 vs. toluene/Cs2CO3).
- X-ray Crystallography: Resolve metal-ligand complexes to confirm bonding modes (e.g., κ²-N,N coordination) .
What statistical methods are critical for analyzing contradictory bioactivity data in studies involving this compound?
Level: Intermediate
Methodological Answer:
-
Replicated Analysis: Use two independent assays (e.g., MTT and ATP-lite) to confirm cytotoxicity results. Apply Bland-Altman plots to assess inter-method agreement .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
-
Multivariate Regression: Correlate bioactivity (IC50) with physicochemical descriptors (logP, polar surface area) to identify confounding variables.
-
Meta-Analysis: Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias .
How can researchers validate the stability of this compound under varying pH and thermal conditions?
Level: Basic
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC-MS. Stability is typically optimal at pH 6–8, with <5% degradation .
- Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures (Td ≈ 220°C). Use differential scanning calorimetry (DSC) to detect polymorphic transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

